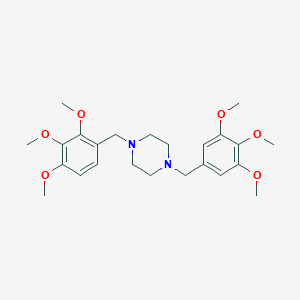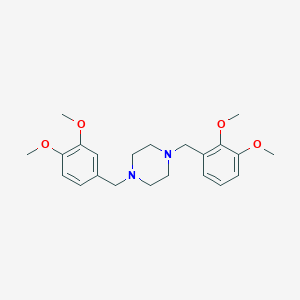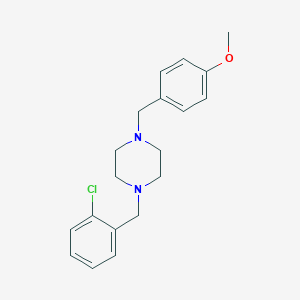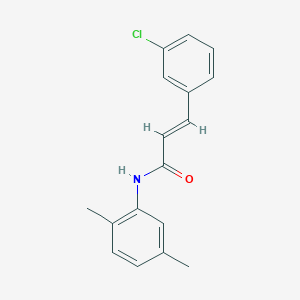
1-(2,3,4-Trimethoxybenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3,4-Trimethoxybenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. Piperazine compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of multiple methoxy groups on the benzyl rings suggests potential interactions with biological targets, making this compound of interest for various scientific studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3,4-Trimethoxybenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,4,5-trimethoxybenzyl chloride and 2,3,4-trimethoxybenzyl chloride.
Formation of Piperazine Core: The piperazine core is formed by reacting piperazine with the benzyl chlorides in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or toluene, under reflux conditions for several hours.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalysts: Employing catalysts to lower reaction temperatures and increase reaction rates.
Purification: Implementing advanced purification techniques such as crystallization or chromatography to obtain high-purity products.
化学反应分析
Types of Reactions
1-(2,3,4-Trimethoxybenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzyl groups can be reduced to form the corresponding piperazine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction could produce piperazine derivatives with reduced benzyl groups.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for potential therapeutic effects, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
作用机制
The mechanism of action of 1-(2,3,4-Trimethoxybenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine involves its interaction with specific molecular targets. The methoxy groups on the benzyl rings may facilitate binding to enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological context and require further experimental validation.
相似化合物的比较
Similar Compounds
1-(3,4,5-Trimethoxy-benzyl)-piperazine: Lacks the additional benzyl group, potentially altering its biological activity.
4-(2,3,4-Trimethoxy-benzyl)-piperazine: Similar structure but with different substitution patterns on the benzyl rings.
1-(3,4-Dimethoxy-benzyl)-4-(2,3,4-trimethoxy-benzyl)-piperazine: Contains fewer methoxy groups, which may affect its chemical reactivity and biological interactions.
Uniqueness
1-(2,3,4-Trimethoxybenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine is unique due to the presence of multiple methoxy groups on both benzyl rings, which can influence its solubility, reactivity, and interactions with biological targets. This makes it a valuable compound for exploring structure-activity relationships in medicinal chemistry.
属性
分子式 |
C24H34N2O6 |
|---|---|
分子量 |
446.5 g/mol |
IUPAC 名称 |
1-[(2,3,4-trimethoxyphenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C24H34N2O6/c1-27-19-8-7-18(22(30-4)24(19)32-6)16-26-11-9-25(10-12-26)15-17-13-20(28-2)23(31-5)21(14-17)29-3/h7-8,13-14H,9-12,15-16H2,1-6H3 |
InChI 键 |
UIJGCQYKSNVUFM-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC |
规范 SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-Acetyl-6-(3-butoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B329285.png)
![3,3-dimethyl-11-[5-(2-methyl-4-nitrophenyl)-2-furyl]-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B329286.png)
![1-[(4-Bromophenyl)methyl]-4-[(2,3-dimethoxyphenyl)methyl]piperazine](/img/structure/B329288.png)
![2-(3,4-Dimethylphenyl)-4-[(4-{[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}-1,4-diazepan-1-yl)carbonyl]quinoline](/img/structure/B329289.png)
![5-[(2,5-dichlorophenoxy)methyl]-N-(4-isopropylphenyl)-2-furamide](/img/structure/B329290.png)

![2-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B329292.png)

![(2E,2'E)-N,N'-propane-1,2-diylbis[3-(1,3-benzodioxol-5-yl)prop-2-enamide]](/img/structure/B329295.png)
![5-[(3,4-dimethylphenoxy)methyl]-N-(4-fluorophenyl)furan-2-carboxamide](/img/structure/B329298.png)
![3-(2-chlorophenyl)-N-(2-{[3-(2-chlorophenyl)acryloyl]amino}-1-methylethyl)acrylamide](/img/structure/B329299.png)
